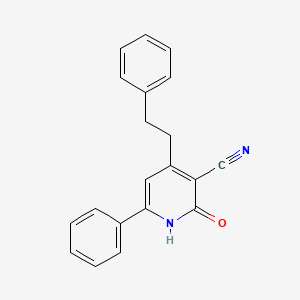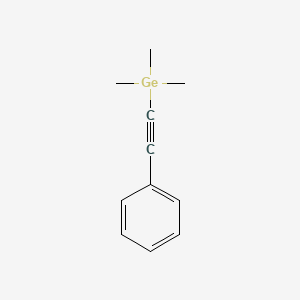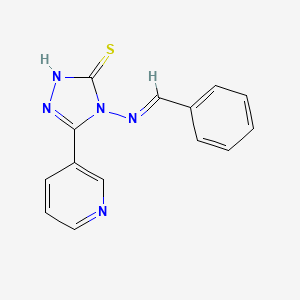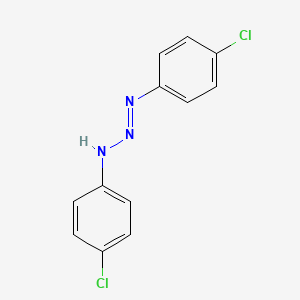![molecular formula C17H16N6OS B14158108 2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B14158108.png)
2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-pyridin-3-ylmethylideneamino]acetamide is a complex organic compound that features a 1,2,4-triazole ring, a pyridine ring, and a sulfanyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-pyridin-3-ylmethylideneamino]acetamide typically involves multiple steps:
Formation of the 1,2,4-triazole ring: This can be achieved by cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.
Introduction of the sulfanyl group: The 1,2,4-triazole derivative is then reacted with a thiol compound under basic conditions to introduce the sulfanyl group.
Formation of the imine linkage: The final step involves the condensation of the sulfanyl-triazole derivative with a pyridine-3-carbaldehyde to form the imine linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent control of reaction conditions such as temperature, pH, and solvent choice.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The imine linkage can be reduced to form the corresponding amine.
Substitution: The triazole ring can undergo various substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted triazole derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry: It can be explored for its potential as an antimicrobial or anticancer agent due to the presence of the 1,2,4-triazole ring, which is known for its biological activities.
Biological Studies: The compound can be used in studies to understand the interaction of triazole derivatives with various biological targets.
Industrial Applications:
Mécanisme D'action
The mechanism of action of 2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-pyridin-3-ylmethylideneamino]acetamide is likely related to its ability to interact with biological macromolecules. The triazole ring can form hydrogen bonds and π-π interactions with proteins, potentially inhibiting their function. The imine linkage and sulfanyl group may also contribute to its biological activity by interacting with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole ring and are known for their antimicrobial and anticancer activities.
Imidazole derivatives: These compounds have a similar nitrogen-containing ring and exhibit a wide range of biological activities.
Indole derivatives: These compounds also contain a nitrogen heterocycle and are known for their diverse biological activities.
Propriétés
Formule moléculaire |
C17H16N6OS |
|---|---|
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-pyridin-3-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C17H16N6OS/c1-23-16(14-7-3-2-4-8-14)21-22-17(23)25-12-15(24)20-19-11-13-6-5-9-18-10-13/h2-11H,12H2,1H3,(H,20,24)/b19-11+ |
Clé InChI |
UKEOUWSYASHDFY-YBFXNURJSA-N |
SMILES isomérique |
CN1C(=NN=C1SCC(=O)N/N=C/C2=CN=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
CN1C(=NN=C1SCC(=O)NN=CC2=CN=CC=C2)C3=CC=CC=C3 |
Solubilité |
49.1 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3-Methylnaphthalen-2-yl)methyl]piperidine](/img/structure/B14158036.png)

![[N-(dimethylamino)-C-(1,1,2,2,3,3,3-heptafluoropropyl)carbonimidoyl]sulfanyl N-(dimethylamino)-2,2,3,3,4,4,4-heptafluorobutanimidothioate](/img/structure/B14158046.png)
![2-(3-Nitrophenyl)-2-oxoethyl 4-[(4-{[1-(4-methylphenyl)-1-oxopropan-2-yl]oxy}-4-oxobutanoyl)amino]benzoate](/img/structure/B14158049.png)

![(E)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B14158062.png)


![1-benzyl-2-phenyl-1H-imidazo[1,2-a]benzimidazole](/img/structure/B14158066.png)
![ethyl 7-[(2-pyrrolidin-1-ylacetyl)amino]-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B14158067.png)

![7-Ethylsulfanyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B14158086.png)

